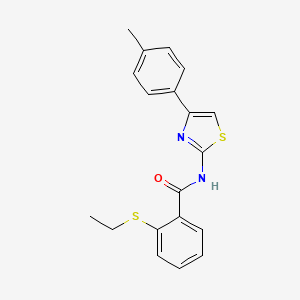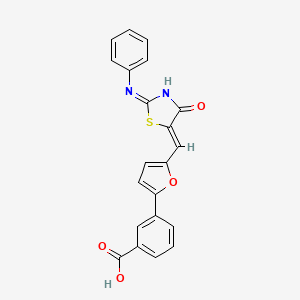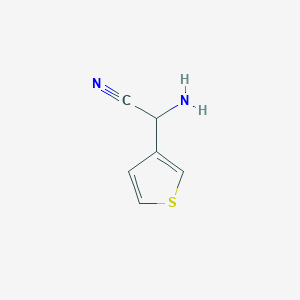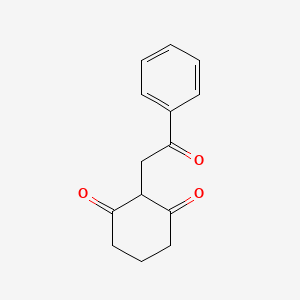
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a chloropyridine ring, an ethoxy group, and a dimethylbenzenesulfonamide group
Mechanism of Action
Target of Action
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as Betrixaban , is a non-vitamin K oral anticoagulant whose action is driven by the competitive and reversible inhibition of Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .
Mode of Action
Betrixaban acts as a direct inhibitor of Factor Xa . By binding to Factor Xa, Betrixaban prevents the activation of prothrombin to thrombin, thereby inhibiting the coagulation cascade and preventing the formation of blood clots . This interaction with Factor Xa is both competitive and reversible .
Biochemical Pathways
The inhibition of Factor Xa by Betrixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, Betrixaban disrupts this cascade, reducing thrombin generation and ultimately preventing clot formation .
Pharmacokinetics
Betrixaban has a unique pharmacokinetic profile among direct oral anticoagulants. It has the longest half-life in its class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This long half-life allows for consistent anticoagulant effect over 24 hours . Betrixaban is primarily cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency .
Result of Action
The primary result of Betrixaban’s action is the prevention of venous thromboembolism (VTE), which can manifest as deep vein thrombosis or pulmonary embolism . By inhibiting Factor Xa and disrupting the coagulation cascade, Betrixaban reduces the risk of clot formation and subsequent VTE events .
Action Environment
The efficacy and stability of Betrixaban can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of other medications can impact Betrixaban’s metabolism and excretion, potentially altering its efficacy . Therefore, careful consideration of these factors is crucial when administering Betrixaban.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of pyridine to form 5-chloropyridin-2-ol. This intermediate is then reacted with ethyl chloroformate to introduce the ethoxy group. Subsequent sulfonation and methylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or as a precursor for pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester: This compound shares a similar pyridine ring structure but differs in its functional groups.
N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylamino)phenyl)ethanesulfonamide: Another related compound with a different sulfonamide group.
Uniqueness: N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-4-21-13-7-10(2)11(3)8-14(13)22(19,20)18-15-6-5-12(16)9-17-15/h5-9H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLDBIHONPLLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

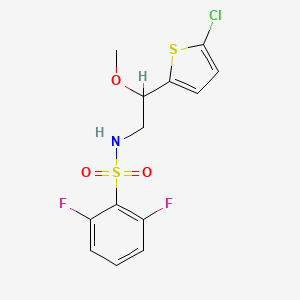
![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)

![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)

![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)
![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)
